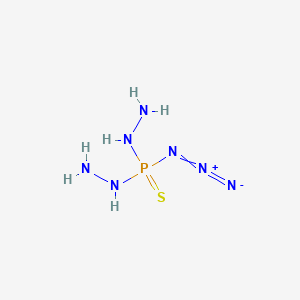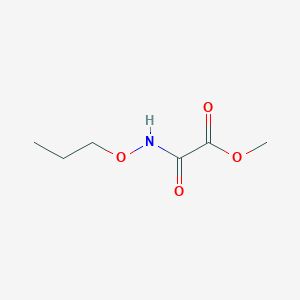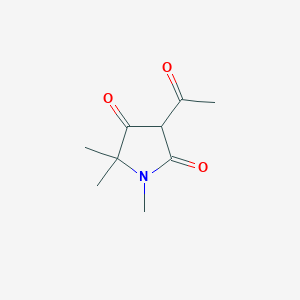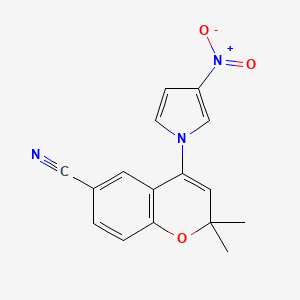
4,4'-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) is a complex organic compound characterized by its unique structure, which includes two aminobenzenecarboximidamide groups connected by an ethane-1,2-diylbis(oxy) linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) typically involves a multi-step process. One common method starts with the preparation of the intermediate 4,4’-(1,2-ethanediylbis(oxy))dibenzonitrile, which is then subjected to a series of reactions to introduce the aminobenzenecarboximidamide groups. The reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize the formation of by-products.
化学反応の分析
Types of Reactions
4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminobenzenecarboximidamide groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile employed.
科学的研究の応用
4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
4,4’-(1,2-Ethanediylbis(oxy))bis(benzoic acid): Similar structure but with carboxylic acid groups instead of aminobenzenecarboximidamide groups.
4,4’-(1,2-Ethanediylbis(oxy))bis(1,2,5-oxadiazol-3-amine): Contains oxadiazole rings instead of aminobenzenecarboximidamide groups.
Uniqueness
4,4’-(1,2-Ethanediylbis(oxy))bis(3-aminobenzenecarboximidamide) is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
125880-78-6 |
|---|---|
分子式 |
C16H20N6O2 |
分子量 |
328.37 g/mol |
IUPAC名 |
3-amino-4-[2-(2-amino-4-carbamimidoylphenoxy)ethoxy]benzenecarboximidamide |
InChI |
InChI=1S/C16H20N6O2/c17-11-7-9(15(19)20)1-3-13(11)23-5-6-24-14-4-2-10(16(21)22)8-12(14)18/h1-4,7-8H,5-6,17-18H2,(H3,19,20)(H3,21,22) |
InChIキー |
YHZGQADCZYIQNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=N)N)N)OCCOC2=C(C=C(C=C2)C(=N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]oxy}hexan-1-ol](/img/structure/B14285382.png)

![2,2'-(Butane-1,4-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B14285403.png)


![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)





dimethylsilane](/img/structure/B14285437.png)

![2-[(But-2-en-1-yl)oxy]aniline](/img/structure/B14285444.png)
